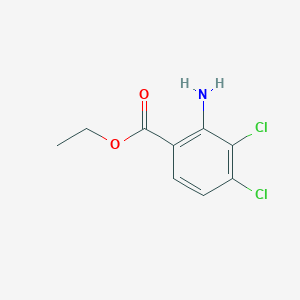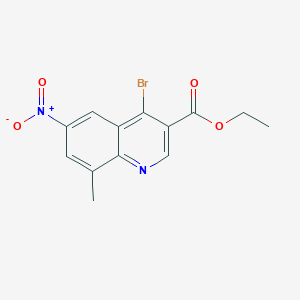
Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11BrN2O4 and a molecular weight of 339.14 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and an ethyl ester functional group. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 8-methylquinoline, followed by nitration and esterification reactions . The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid for nitration, and ethanol for esterification. Industrial production methods may employ greener and more sustainable chemical processes, such as microwave-assisted synthesis or the use of recyclable catalysts .
Análisis De Reacciones Químicas
Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction, bromine for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted quinolines, and carboxylic acids .
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .
Comparación Con Compuestos Similares
Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of a nitro group.
Ethyl 4-bromo-8-methylquinoline-3-carboxylate: Lacks the nitro group, which affects its reactivity and biological activity.
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate: Similar but without the methyl group, which influences its steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H11BrN2O4 |
|---|---|
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4/c1-3-20-13(17)10-6-15-12-7(2)4-8(16(18)19)5-9(12)11(10)14/h4-6H,3H2,1-2H3 |
Clave InChI |
MWVRVFZYSOSYAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13002201.png)

![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)
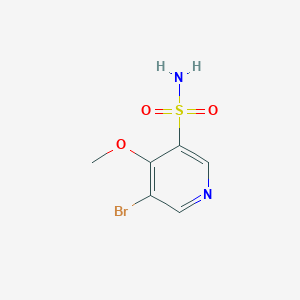
![4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13002235.png)
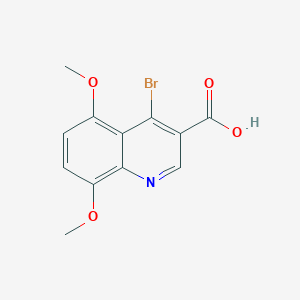
![3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)

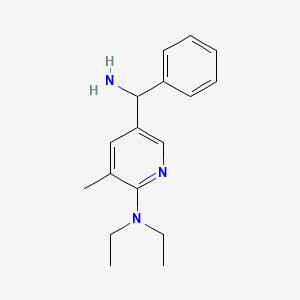
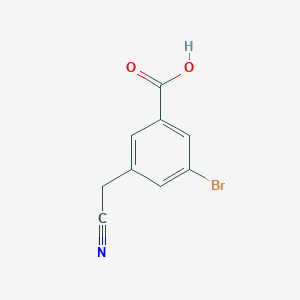
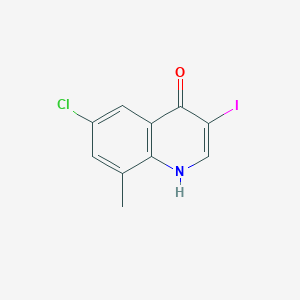
![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
